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Compound of Interest

Compound Name: 3-Chlorophenethyl bromide

Cat. No.: B091528

This technical guide provides an in-depth analysis of the spectroscopic data for 3-
Chlorophenethyl bromide (CAS No: 16799-05-6), a key intermediate in organic synthesis and
drug development.[1][2] Designed for researchers, scientists, and professionals in the
pharmaceutical and chemical industries, this document synthesizes foundational principles with
practical, field-proven insights into the structural elucidation of this compound using Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Foundational Understanding: The Molecular
Blueprint

3-Chlorophenethyl bromide, with the linear formula CICeH4aCH2CH:2BYr, is a disubstituted
aromatic compound. Its structure consists of a benzene ring substituted with a chlorine atom at
the meta-position and a 2-bromoethyl group. This specific arrangement of functional groups
gives rise to a unigue spectroscopic fingerprint, which is crucial for its unambiguous
identification and quality control in synthetic applications.

Molecular Structure:

Caption: Molecular structure of 3-Chlorophenethyl bromide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Atomic Nuclei

NMR spectroscopy is the cornerstone of molecular structure determination in organic
chemistry. By probing the magnetic properties of atomic nuclei (specifically *H and 13C), it
provides detailed information about the chemical environment, connectivity, and spatial
arrangement of atoms.

'H NMR Spectroscopy Analysis

Proton (*H) NMR spectroscopy reveals the number of different types of protons in a molecule,
their relative numbers, and their proximity to other protons.

Causality in *H NMR Interpretation: The chemical shift (8) of a proton is dictated by its
electronic environment. Electronegative atoms, like chlorine and bromine, withdraw electron
density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm
value).[3][4] The spin-spin coupling, observed as signal splitting (multiplicity), arises from the
influence of non-equivalent neighboring protons, following the n+1 rule.[3]

Predicted and Observed *H NMR Data: The structure of 3-Chlorophenethyl bromide features
two distinct aliphatic proton environments and four aromatic proton environments. The two
methylene (CHz) groups of the ethyl chain are adjacent and will therefore split each other into
triplets. The aromatic protons, due to complex coupling with each other, are expected to appear

as a multiplet.

Proton Predicted & Observed & o ]
_ Multiplicity Integration
Assignment (ppm) (ppm)[5]
7.26-7.11,7.09 )
Ar-H 70-74 Multiplet (m) 4H
-7.07
-CH2-Br 3.4-37 3.54 Triplet (t) 2H
Ar-CHa- 3.0-33 3.12 Triplet (t) 2H

Interpretation:
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e Aromatic Protons (& 7.07-7.26): The signals for the four protons on the benzene ring appear

as a complex multiplet, which is characteristic of a non-symmetrically substituted aromatic

system.[5]

» Methylene Protons adjacent to Bromine (& 3.54): This downfield triplet corresponds to the

CHz2 group directly attached to the highly electronegative bromine atom. The signal is split

into a triplet by the two protons on the adjacent benzylic carbon (n=2, 2+1=3).[5][6]

e Benzylic Protons (& 3.12): This triplet corresponds to the CHz group attached to the aromatic

ring. Its position is further downfield than a typical alkyl proton due to the influence of the

aromatic ring. It is split into a triplet by the two protons on the adjacent carbon bonded to

bromine (n=2, 2+1=3).[5][6]

3C NMR Spectroscopy Analysis

Carbon-13 NMR provides a count of the unique carbon environments in a molecule. Spectra

are typically acquired with proton decoupling, resulting in a spectrum of singlets where each

peak represents a distinct carbon atom.[7]

Causality in 13C NMR Interpretation: Similar to tH NMR, the chemical shifts of carbon atoms are

influenced by their electronic environment. Carbons bonded to electronegative halogens are

shifted downfield. Aromatic carbons have characteristic shifts in the 125-150 ppm range.[8]

Predicted 13C NMR Data: Due to the meta-substitution, all six aromatic carbons are in unique

chemical environments, resulting in six distinct signals. The two aliphatic carbons are also

unique. Therefore, a total of eight signals are expected.

Carbon Assignment

Predicted Chemical Shift (8) Range (ppm)[8]
[°]

C-CI (Aromatic) 133-136

C-CHz (Aromatic) 140 - 143

Aromatic CH 126 - 131

Ar-CH2- 38-41

-CHz-Br 31-34
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Interpretation:

e Aromatic Carbons (0 ~126-143): Six distinct peaks are anticipated in this region. The two
quaternary carbons (C-Cl and C-CH2) will typically have lower intensities and will be at the
downfield end of this range.

e Benzylic Carbon (Ar-CHz-, d ~38-41): This carbon is influenced by the aromatic ring, shifting
it downfield relative to a standard alkane.

e Carbon bonded to Bromine (-CH2-Br, d ~31-34): The "heavy atom effect” of bromine and its
electronegativity place this carbon's signal in this characteristic range.

Experimental Protocol: NMR Spectrum Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

o Sample Preparation: Dissolve 5-10 mg of 3-Chlorophenethyl bromide in ~0.6 mL of a
deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

e Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is
properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for
high resolution.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural
abundance of 13C, a larger number of scans is required to achieve a good signal-to-noise
ratio.

o Data Processing: Apply Fourier transformation to the raw data (FID). Phase the resulting
spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS
signal. Integrate the *H NMR signals.

Caption: Standard workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy: Mapping Molecular
Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to the energy of its vibrational modes. It is an excellent tool for identifying the
presence of specific functional groups.

Causality in IR Interpretation: The position of an absorption band (in wavenumbers, cm~1) is
determined by the bond strength and the masses of the atoms involved.[10] Stronger bonds
and lighter atoms vibrate at higher frequencies. Therefore, C=C double bonds absorb at higher
wavenumbers than C-C single bonds, and C-H bonds absorb at higher frequencies than C-ClI
or C-Br bonds.[10]

Predicted IR Absorption Bands:

Expected
Vibrational Mode Functional Group Wavenumber (cm~1)  Intensity
[10][11]
C-H Stretch )
) Ar-H 3100 - 3000 Medium-Weak
(Aromatic)
C-H Stretch (Aliphatic)  -CH2- 2960 - 2850 Medium
C=C sStretch ) )
) Benzene Ring 1600 - 1450 Medium-Weak
(Aromatic)
CHz2 Wag -CH2X 1300 - 1150 Medium
C-ClI Stretch Ar-Cl 850 - 550 Strong
C-Br Stretch Alkyl-Br 690 - 515 Strong

Interpretation: The IR spectrum of 3-Chlorophenethyl bromide is expected to be dominated

by several key features:

e Above 3000 cm~1: A series of weaker peaks corresponding to the aromatic C-H stretches.
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e Below 3000 cm~1: Medium-intensity peaks from the aliphatic C-H stretches of the two CH2
groups.

e 1600-1450 cm~1: Several sharp absorptions characteristic of the carbon-carbon double bond
stretching within the benzene ring.

» Fingerprint Region (< 1500 cm~1): This complex region will contain the strong, characteristic
stretching vibrations for the C-Cl bond (around 850-550 cm~1) and the C-Br bond (around
690-515 cm~1).[11] The C-H wagging of the methylene group adjacent to the bromine is also
expected here.[11]

Experimental Protocol: IR Spectrum Acquisition

e Sample Preparation (Liquid Film): Place one drop of neat 3-Chlorophenethyl bromide (it is
a liquid at room temperature) onto the surface of a salt plate (e.g., NaCl or KBr).[2]

o Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin,
uniform film.

e Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer.
Acquire a background spectrum of the empty beam path first. Then, acquire the sample
spectrum. The instrument software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.

Caption: Standard workflow for IR spectroscopic analysis.

Safety and Handling

As a halogenated organic compound, 3-Chlorophenethyl bromide must be handled with
appropriate care.

e Hazards: It is harmful if swallowed and can cause serious eye damage.[1]

o Precautions: Always work in a well-ventilated area or a chemical fume hood.[12] Wear
appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat.[12]

o Storage: Store in a tightly closed container in a dry, well-ventilated place.
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Conclusion

The structural identity of 3-Chlorophenethyl bromide is unequivocally confirmed by a
combination of NMR and IR spectroscopy. The *H NMR spectrum validates the presence and
connectivity of the bromoethyl chain and the substituted aromatic ring through characteristic
chemical shifts and coupling patterns. The 13C NMR spectrum confirms the number of unique
carbon environments. Finally, IR spectroscopy provides definitive evidence for the key
functional groups, particularly the aromatic ring and the carbon-halogen bonds. This
comprehensive spectroscopic data set forms a reliable, self-validating system for the positive
identification and quality assurance of 3-Chlorophenethyl bromide in any research or
development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chlorophenethyl-bromide-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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